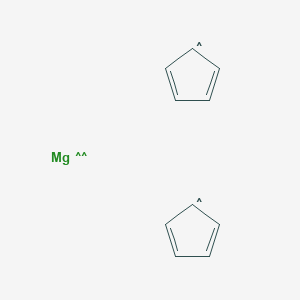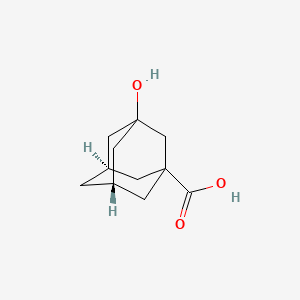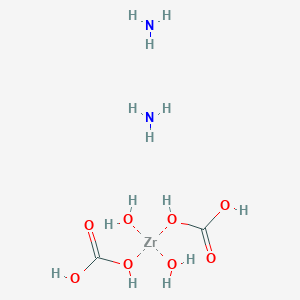
Bis(carboxyoxy)dihydroxyzirconium, diammonia salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(carboxyoxy)dihydroxyzirconium, diammonia salt is a zirconium-based compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes zirconium atoms coordinated with carboxyoxy and dihydroxy groups, along with diammonia ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(carboxyoxy)dihydroxyzirconium, diammonia salt typically involves the reaction of zirconium salts with carboxylic acids and ammonia. One common method is the hydrothermal synthesis, where zirconium salts are reacted with carboxylic acids and ammonia in an aqueous solution under high temperature and pressure conditions. This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(carboxyoxy)dihydroxyzirconium, diammonia salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium species.
Substitution: The carboxyoxy and dihydroxy groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are conducted in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include various zirconium oxides, reduced zirconium species, and substituted zirconium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, bis(carboxyoxy)dihydroxyzirconium, diammonia salt is used as a precursor for the synthesis of advanced zirconium-based materials. It serves as a building block for the preparation of zirconium-containing catalysts, which are employed in various organic transformations and polymerization reactions.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications in drug delivery systems and biomedical imaging. Its unique structure allows for the encapsulation of therapeutic agents, enhancing their stability and bioavailability. Additionally, zirconium-based compounds are being explored for their potential use in diagnostic imaging, particularly in positron emission tomography (PET) imaging.
Industry
Industrially, this compound is utilized in the production of advanced ceramics and coatings. Its high thermal stability and resistance to corrosion make it an ideal candidate for protective coatings in harsh environments. Furthermore, it is used in the manufacturing of zirconium-based pigments and dyes, which are valued for their vibrant colors and durability.
Mecanismo De Acción
The mechanism of action of bis(carboxyoxy)dihydroxyzirconium, diammonia salt involves its interaction with molecular targets through coordination chemistry. The zirconium atoms in the compound can form stable complexes with various ligands, facilitating the delivery of therapeutic agents or the formation of protective coatings. The molecular pathways involved include the coordination of zirconium with oxygen, nitrogen, and sulfur-containing ligands, leading to the stabilization of the compound and its derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Zirconium dioxide: A widely used zirconium compound known for its high thermal stability and mechanical strength.
Zirconium tetrachloride: A precursor for the synthesis of various zirconium-based materials and catalysts.
Zirconium acetate: Used in the preparation of zirconium-based coatings and catalysts.
Uniqueness
Bis(carboxyoxy)dihydroxyzirconium, diammonia salt is unique due to its specific combination of carboxyoxy and dihydroxy groups coordinated with zirconium, along with the presence of diammonia ions. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in drug delivery, biomedical imaging, and advanced material synthesis.
Propiedades
Fórmula molecular |
C2H14N2O8Zr |
|---|---|
Peso molecular |
285.37 g/mol |
Nombre IUPAC |
azane;carbonic acid;zirconium;dihydrate |
InChI |
InChI=1S/2CH2O3.2H3N.2H2O.Zr/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H3;2*1H2; |
Clave InChI |
SEZLUZFCCGRQFT-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(O)O.C(=O)(O)O.N.N.O.O.[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


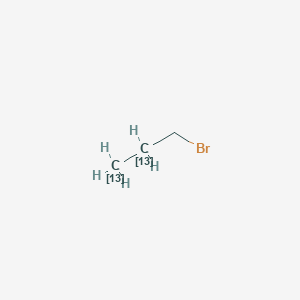

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
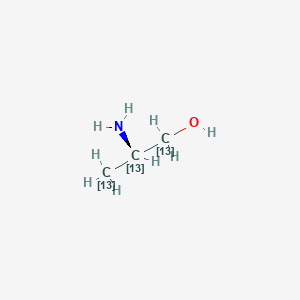
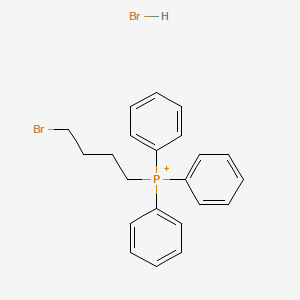


![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)



